![molecular formula C6H7F3O B14189829 4-[(Trifluoroethenyl)oxy]but-1-ene CAS No. 847643-31-6](/img/structure/B14189829.png)
4-[(Trifluoroethenyl)oxy]but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Trifluoroethenyl)oxy]but-1-ene is a chemical compound with the molecular formula C6H7F3O. It is characterized by the presence of a trifluoroethenyl group attached to an ether linkage, which is further connected to a butene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trifluoroethenyl)oxy]but-1-ene typically involves the reaction of a trifluoroethenyl-containing precursor with a butene derivative. One common method involves the use of trifluoroethanol and but-1-ene in the presence of a strong acid catalyst to facilitate the etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes, where the reaction conditions are optimized for high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Trifluoroethenyl)oxy]but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated ethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(Trifluoroethenyl)oxy]but-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism by which 4-[(Trifluoroethenyl)oxy]but-1-ene exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroethenyl group is highly reactive, allowing the compound to interact with a wide range of molecular targets. This reactivity is harnessed in the synthesis of complex molecules and materials, where the compound acts as a versatile intermediate .
Comparison with Similar Compounds
Similar Compounds
- Perfluoro (3-oxapent-4-ene)sulfonyl fluoride
- Perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene)
- 2,2,3,3,4,4,5,5,6,6-decafluoro-6-[(1,2,2-trifluoroethenyl)oxy]hexanenitrile
Uniqueness
4-[(Trifluoroethenyl)oxy]but-1-ene is unique due to its specific combination of a trifluoroethenyl group and a butene chain, which imparts distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
847643-31-6 |
|---|---|
Molecular Formula |
C6H7F3O |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
4-(1,2,2-trifluoroethenoxy)but-1-ene |
InChI |
InChI=1S/C6H7F3O/c1-2-3-4-10-6(9)5(7)8/h2H,1,3-4H2 |
InChI Key |
DFHPOIODNKJREU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


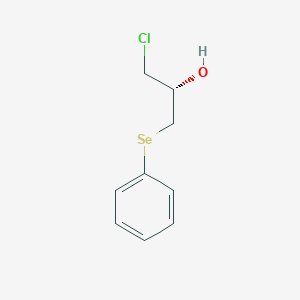
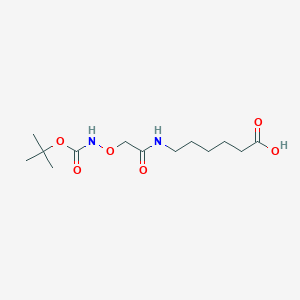
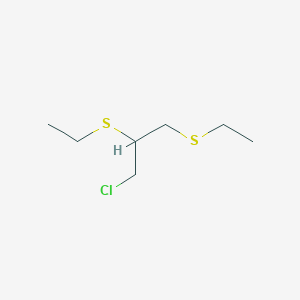
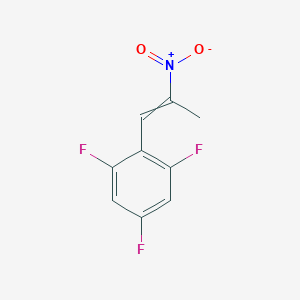
![6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14189774.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)
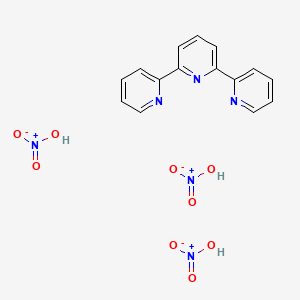
![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)
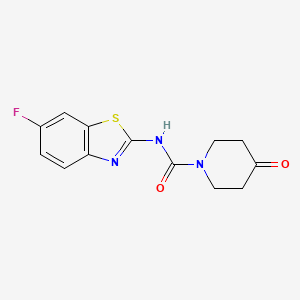
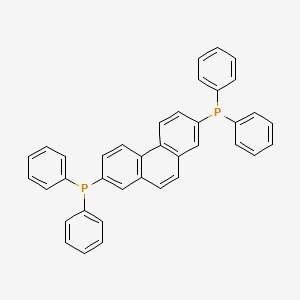
![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
